Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate
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Overview
Description
Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridine ring, and a butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate involves multiple steps, including the formation of intermediate compounds. The key steps typically involve:
Formation of the fluorophenyl ethylamine: This can be achieved through the reaction of 4-fluorobenzyl chloride with ethylamine under basic conditions.
Synthesis of the pyrrolidine derivative: The pyrrolidine ring is introduced through a cyclization reaction involving appropriate precursors.
Coupling reactions: The intermediate compounds are coupled using reagents such as carbodiimides to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-[[2-[2-(4-chlorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate
- Propan-2-yl 2-[[2-[2-(4-bromophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate
Uniqueness
The uniqueness of Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C34H41FN4O4S2 |
---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C34H41FN4O4S2/c1-22(2)43-33(41)31(14-16-44-3)39-32(40)30-18-27(13-10-24(30)9-6-23-7-11-26(35)12-8-23)37-20-28-17-29(21-38-28)45-34(42)25-5-4-15-36-19-25/h4-5,7-8,10-13,15,18-19,22,28-29,31,37-38H,6,9,14,16-17,20-21H2,1-3H3,(H,39,40) |
InChI Key |
HKGUHEGKBLYKHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(CCSC)NC(=O)C1=C(C=CC(=C1)NCC2CC(CN2)SC(=O)C3=CN=CC=C3)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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